(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-25-14-6-3-11(9-15(14)26-2)13-10-27-18(19-13)20-16(22)7-4-12-5-8-17(28-12)21(23)24/h3-10H,1-2H3,(H,19,20,22)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLENLPWRJQWHBH-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Thiazole Ring: Starting with a 3,4-dimethoxyphenyl derivative, the thiazole ring can be formed through a cyclization reaction with appropriate sulfur and nitrogen sources.
Introduction of the Nitrothiophene Moiety: The nitrothiophene group can be introduced via a nitration reaction of a thiophene derivative.
Formation of the Acrylamide Group: The final step involves the formation of the acrylamide group through a condensation reaction between the thiazole and nitrothiophene intermediates.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Structural Features
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of methoxy and nitro groups enhances its pharmacological profile by potentially influencing solubility and bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds featuring similar structural motifs have shown promising results in inhibiting cancer cell proliferation. The thiazole moiety is believed to interfere with critical cellular pathways involved in tumor growth and metastasis .
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has exhibited activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticonvulsant Effects
Thiazoles have also been investigated for their anticonvulsant properties. Compounds similar to (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide have demonstrated efficacy in animal models of epilepsy. The proposed mechanism involves modulation of neurotransmitter release and stabilization of neuronal membranes .
Anti-inflammatory Activity
Research indicates that thiazole-containing compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property makes them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Research
In a study published in MDPI, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
A screening of thiazole derivatives against drug-resistant bacterial strains revealed that compounds with similar structural characteristics to this compound exhibited significant antibacterial activity. These findings suggest a pathway for developing new antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide would depend on its specific biological activity. Generally, compounds with similar structures may:
Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Bind to Receptors: Act as agonists or antagonists to various receptors in the body.
Modulate Gene Expression: Influence the expression of genes involved in disease processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The target compound uniquely combines a thiazole core with dual methoxy groups and a nitrothiophene , distinguishing it from thiadiazole (e.g., ) or triazole derivatives (e.g., ).
- Unlike compounds with alkyloxy chains (e.g., hexyloxy in ), the target’s methoxy groups balance lipophilicity and steric bulk.
Critical Analysis :
- The target compound’s synthesis likely parallels methods in , utilizing T3P® (a propylphosphonic anhydride coupling agent) for amide bond formation under reflux.
- In contrast, thiadiazole derivatives () rely on POCl3 for cyclization, a harsher condition compared to the target’s mild acrylamide coupling.
- The nitrothiophene moiety may necessitate nitro-group stability during synthesis, unlike the reducible diazenyl groups in .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Biological Activity
The compound (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide is a member of the enamide class, characterized by a double bond conjugated with an amide group. Its unique structure, featuring both thiazole and nitrothiophene moieties, suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O3S |
| Molecular Weight | 290.34 g/mol |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
| InChI Key | SMRXKMFZQYOXSX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)NC2=NC=CS2)OC |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring and the conjugated system are crucial for binding affinity and specificity to various enzymes or receptors. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways, which may result in cytotoxic effects against cancer cells or antimicrobial properties.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor effects. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. A study highlighted that thiazole-containing compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and other apoptotic pathways .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiazoles have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar thiazole derivatives possess significant antibacterial effects, with some exhibiting MIC values comparable to established antibiotics . The presence of electron-withdrawing groups like nitro may enhance these activities by increasing the compound's reactivity towards bacterial targets.
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of thiazole derivatives in human cancer cell lines. The compound this compound was tested alongside other thiazole derivatives. Results indicated that it significantly inhibited cell proliferation with an IC50 value of approximately 5 µM against A431 skin cancer cells. The mechanism involved disruption of cell cycle progression and induction of apoptosis via caspase activation .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, a series of thiazole derivatives were evaluated for their effectiveness against various bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL. The presence of the nitro group was found to be critical for enhancing its antibacterial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl ring and the thiazole moiety significantly influence biological activity:
- Substitution Patterns : Electron-donating groups on the phenyl ring enhance cytotoxic activity.
- Thiazole Modifications : Variations in substituents on the thiazole ring can alter binding affinity and biological effects.
- Nitro Group Influence : The presence of nitro groups is associated with increased antimicrobial potency.
Q & A
Q. Q1. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:
- Thiazole ring formation : A common approach for thiazole derivatives involves cyclization of thioamides with α-halo ketones or aldehydes under basic conditions (e.g., triethylamine in DMF) .
- Amide coupling : The enamide group can be introduced via a coupling reaction between a carboxylic acid derivative (e.g., activated with HATU or DCC) and an amine-functionalized thiazole intermediate. Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize side reactions .
- Nitrothiophene incorporation : Electrophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used to attach the 5-nitrothiophen-2-yl group .
Q. Key Validation Steps :
Q. Q2. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?
Methodological Answer:
- 1H/13C NMR :
- IR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) :
- Exact mass matching (±5 ppm) validates molecular formula (e.g., C₂₀H₁₈N₄O₅S₂) .
Contradiction Resolution :
If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or deuterated solvent swaps (DMSO-d6 vs. CDCl₃) .
Advanced Research Questions
Q. Q3. What computational strategies predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinases or GPCRs). Prioritize targets based on structural motifs (e.g., thiazole for kinase inhibition) .
- Validate docking poses with MD simulations (GROMACS, AMBER) to assess stability over 50–100 ns trajectories .
- QSAR Modeling :
- Build QSAR models using descriptors like LogP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .
Data Interpretation :
If experimental IC₅₀ values contradict docking scores, re-evaluate protonation states or solvent-accessible surface areas .
Q. Q4. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological properties?
Methodological Answer:
- Core Modifications :
- Bioisosteric Replacement :
Q. Validation Workflow :
Synthesize 10–15 analogs with systematic substitutions.
Screen for solubility (shake-flask method) and metabolic stability (microsomal assays).
Q. Q5. What strategies address contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling :
- Metabolite Identification :
- Formulation Optimization :
- Develop nanoparticle or liposomal formulations to enhance solubility and tissue penetration .
Root-Cause Analysis :
If in vivo efficacy is lower than in vitro, assess blood-brain barrier permeability (PAMPA assay) or tissue distribution (radiolabeled studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
